2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a methyl group at position 2. The methoxy substituent is further linked to a piperidine ring, which is acylated by a 5-cyclopropyl-1,2-oxazole-3-carbonyl group.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-2-8-20-18(13)24-12-14-6-9-22(10-7-14)19(23)16-11-17(25-21-16)15-4-5-15/h2-3,8,11,14-15H,4-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXDBQOUMRZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a novel pyridine derivative that has drawn attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridine ring , a piperidine moiety , and a cyclopropyl-substituted oxazole . The molecular formula is with a molecular weight of approximately . The structural complexity and specific functional groups suggest various possible interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N3O3 |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2741894-43-7 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the oxazole and subsequent functionalization of the piperidine core. Such synthetic pathways are crucial for optimizing yield and purity for biological testing.
Antineoplastic Activity
Recent studies have highlighted the potential antineoplastic (anti-cancer) properties of compounds derived from similar structures. For instance, derivatives with similar piperidine and oxazole components have shown efficacy against various cancer cell lines, exhibiting mechanisms such as apoptosis induction and cell cycle arrest.
In one study, compounds with structural similarities demonstrated significant cytotoxic effects on HT-29 and TK-10 cancer cell lines, with EC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
Compounds containing the oxazole ring have been evaluated for their antimicrobial properties. Research indicates that modifications to the oxazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety may contribute to improved membrane permeability, facilitating better interaction with microbial targets .
Enzyme Inhibition
Enzymatic assays have revealed that derivatives of this compound can act as inhibitors for several enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Notably, some derivatives exhibited IC50 values in the nanomolar range against AChE, indicating strong potential for use in neurodegenerative disorders where AChE inhibition is beneficial .
Case Studies
- Anticancer Efficacy : A study investigating a series of oxazole derivatives found that one compound similar to this compound showed a significant reduction in cell viability in cancer models, with mechanisms involving mitochondrial dysfunction and increased oxidative stress.
- Antimicrobial Activity : Another case study evaluated the antibacterial effects of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities displayed minimum inhibitory concentrations (MICs) below 10 µg/mL.
Comparison with Similar Compounds
Pyridine vs. Pyrazine Derivatives
The compound 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68295, CAS 2034449-33-5) shares the 5-cyclopropyloxazole-piperidine backbone but replaces the pyridine ring with a pyrazine-carbonitrile system.
| Property | Target Compound | BK68295 |
|---|---|---|
| Core heterocycle | 3-Methylpyridine | Pyrazine-2-carbonitrile |
| Molecular Formula | C₂₀H₂₄N₄O₄* | C₁₇H₁₇N₅O₃ |
| Molecular Weight | ~384.43 g/mol | 339.35 g/mol |
| Key Functional Groups | Methoxy, methyl | Carbonitrile, oxy-piperidine |
Piperidine Substitution Patterns
In N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (PDB ligand), the piperidine nitrogen is modified with a chloroacetyl group instead of a methoxypyridine. The chloroacetyl moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets but could also increase toxicity risks compared to the non-reactive methoxy group in the target compound .
Antimicrobial Synergists
Compounds like DMPI and CDFII () share a piperidine core but incorporate indole or benzyl substituents. These analogs exhibit synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the piperidine-oxazole scaffold in the target compound may also potentiate β-lactam antibiotics. However, the absence of an indole or chlorophenyl group in the target compound might reduce its potency against Gram-positive pathogens .
Antiviral Potential
highlights pyrrolidine-oxadiazole derivatives (e.g., 1a and 1b ) with antiviral activity. While the target compound’s piperidine-oxazole system differs structurally, the oxazole ring’s role in disrupting viral replication (e.g., via protease inhibition) may be conserved. The cyclopropyl group in the target compound could further enhance metabolic stability compared to phenyl-substituted analogs .
Physicochemical and Pharmacokinetic Profiles
Lipophilicity and Solubility
The 3-methylpyridine group in the target compound likely increases lipophilicity compared to the more polar pyrazine-carbonitrile in BK68294. This could favor blood-brain barrier penetration but may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability .
Metabolic Stability
The cyclopropyl group on the oxazole ring is a known metabolic stabilizer, resisting oxidative degradation by cytochrome P450 enzymes. This feature is shared with 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034602-10-1), which includes a trifluoromethyl group for additional stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
